molecular formula C9H8FN3O2 B2418564 Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1339176-02-1

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2418564
CAS No.: 1339176-02-1
M. Wt: 209.18
InChI Key: VQUAHQKVQCRIEN-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,2-a]pyrimidine ring system. It has a molecular formula of C9H8FN3O2 and a molecular weight of 209.18 g/mol .

Properties

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUAHQKVQCRIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl 2-bromo-2-fluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate has been investigated for its anticancer properties. It is particularly noted for its ability to inhibit c-KIT kinase, which is mutated in several cancers including gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase can lead to reduced tumor growth and improved patient outcomes.

  • Case Study: A study demonstrated that derivatives of imidazo[1,2-a]pyrimidine effectively inhibited c-KIT mutations associated with GISTs, showcasing the compound's therapeutic potential against this cancer type .

Antiviral Activity

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit antiviral properties. This compound has shown promise in inhibiting viral replication mechanisms.

  • Data: In vitro studies have reported effective inhibition of HIV replication by similar pyrimidine derivatives, with EC50 values suggesting potential for development as anti-HIV agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, potentially useful in treating inflammatory diseases. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings: Studies have indicated that related compounds significantly decrease COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The synthesis of this compound involves several steps that utilize readily available starting materials. The synthetic routes are designed to maximize yield and purity while minimizing environmental impact.

  • Synthesis Method: A common method involves the reaction of 2-amino-5-fluoropyridine with ethyl bromoacetate under alkaline conditions to produce the desired carboxylate ester .

Future Directions and Research Opportunities

Given its promising biological activities, further research into this compound could focus on:

  • Development of Novel Anticancer Therapies: Targeting specific mutations in c-KIT and other oncogenic pathways.
  • Exploration of Antiviral Mechanisms: Investigating the compound's efficacy against other viral pathogens.
  • Optimization of Anti-inflammatory Properties: Developing formulations that enhance bioavailability and target delivery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both fluorine and ethyl ester groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H8_8FN3_3O2_2
  • Molecular Weight : 209.18 g/mol
  • CAS Number : 1339176-02-1
  • Purity : 97%

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

  • Starting Materials : The synthesis typically begins with 2-amino derivatives and halogenated pyrimidines.
  • Reagents : Common reagents used include bases such as potassium carbonate and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Reaction Conditions : The reaction is often performed in solvents like ethanol or dimethoxyethane at elevated temperatures to promote cyclization and formation of the imidazo[1,2-a]pyrimidine framework.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. This compound has shown promising results against various pathogens.

  • Antituberculosis Activity : In studies involving related compounds, several derivatives demonstrated moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 12.5 µg/mL for structurally similar compounds .

Protein Kinase Inhibition

This compound has also been evaluated for its role as a protein kinase inhibitor. The imidazo[1,2-a]pyrimidine scaffold is known for its ability to inhibit various kinases, which are crucial in cancer and other diseases.

  • Kinase Inhibition Studies : Compounds within this class have been tested against kinases such as DYRK1A and CLK1, showing significant inhibitory effects at micromolar concentrations . Structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency.

Other Biological Activities

Imidazo[1,2-a]pyrimidines have also been investigated for:

  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections.
  • Anticancer Activity : The potential of these compounds in cancer therapy is under ongoing investigation due to their ability to modulate kinase activities associated with tumor growth .

Study 1: Antituberculosis Evaluation

In a study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, this compound was included in a library screened for antimycobacterial activity. Results indicated moderate efficacy compared to standard treatments.

CompoundMIC (µg/mL)Activity
This compoundTBDModerate
Standard Drug12.5High

Study 2: Kinase Inhibition Profiling

A recent investigation into the kinase inhibition profiles of imidazo[1,2-a]pyridine derivatives highlighted the potential of this compound as a selective inhibitor.

KinaseIC50 (µM)Remarks
DYRK1ATBDSignificant inhibition
CLK1TBDModerate inhibition

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate?

The synthesis typically involves cyclization and functionalization steps. A common approach is the reaction of pyrido[1,2-a]pyrimidine precursors with fluorinated reagents under controlled conditions. For example, ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can react with benzylamines in boiling ethanol, though excess amine (≥2 equivalents) and prolonged reaction times (12–24 hours) are required due to reduced reactivity of the ester intermediate . Alternative routes include using POCl₃ for cyclization, as seen in the preparation of trifluoromethyl-substituted derivatives via reflux with aromatic acids .

Advanced: How can amidation reactions be optimized for low-reactivity pyrido[1,2-a]pyrimidine esters?

The low reactivity of pyrido[1,2-a]pyrimidine esters in amidation is attributed to steric hindrance and electronic effects. To overcome this:

  • Use a double excess of amine to drive the reaction to completion.
  • Extend reaction times (e.g., 24–48 hours) under reflux conditions.
  • Employ polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.
  • Consider activating agents (e.g., HATU or EDCI) for coupling reactions .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration (e.g., δ 12.10 ppm for acidic protons in DMSO-d₆) .
  • Mass spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., m/z 328.2 [M+1]) .
  • Chromatography : HPLC for purity assessment (e.g., 98.60% purity) and column chromatography for purification .

Advanced: How do electron-withdrawing vs. electron-donating substituents influence bioactivity?

Substituents modulate electronic properties and binding affinity. For example:

  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity, improving interactions with enzymatic targets like kinases .
  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase steric bulk, potentially reducing solubility but improving membrane permeability.
    Comparative studies of derivatives (e.g., 6-fluoro vs. 6-methyl analogs) using antioxidant DPPH assays or antibacterial MIC tests can quantify these effects .

Advanced: How to design molecular docking studies to predict target interactions?

  • Software : Use AutoDock4 or AutoDockTools4 for flexible ligand-receptor docking .
  • Receptor preparation : Include side-chain flexibility for key residues (e.g., catalytic sites in kinases).
  • Grid parameters : Define a 60 × 60 × 60 Å grid centered on the binding pocket.
  • Validation : Redock co-crystallized ligands (RMSD <2.0 Å) to ensure accuracy .

Basic: What are common derivatives of this compound, and what are their applications?

Derivatives include:

  • Ethyl 6-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate : Explored for anticancer activity via apoptosis induction .
  • Trifluoromethyl-substituted analogs : Studied for enhanced metabolic stability in medicinal chemistry .
  • 8-Amino-6-bromo derivatives : Used as intermediates in CDK inhibitor synthesis .

Advanced: How to address contradictions in bioactivity data across studies?

  • Control variables : Standardize assay conditions (e.g., cell lines, solvent concentrations).
  • Dose-response curves : Use IC₅₀/EC₅₀ values instead of single-point data.
  • Structural validation : Confirm compound identity via X-ray crystallography (e.g., C–H···O/N interactions in crystal packing) .

Advanced: What strategies enable regioselective functionalization of the imidazo[1,2-a]pyrimidine core?

  • Directed C–H activation : Use Pd catalysts with directing groups (e.g., -COOH) for selective fluorination at the 6-position .
  • Protecting groups : Temporarily block reactive sites (e.g., ester groups) during halogenation .

Basic: How to assess purity and stability for in vitro studies?

  • HPLC : Monitor degradation under stress conditions (e.g., pH, temperature).
  • TGA/DSC : Determine thermal stability (e.g., decomposition >200°C) .
  • NMR stability tests : Track hydrolysis of the ester moiety in aqueous buffers .

Advanced: What are the synthetic challenges in introducing fluorine substituents?

  • Fluorination reagents : Selectivity issues with electrophilic fluorinating agents (e.g., Selectfluor).
  • Side reactions : Competing dehalogenation or ring-opening under harsh conditions.
  • Mitigation : Use late-stage fluorination (e.g., SNAr reactions with KF in DMF) to preserve core integrity .

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